(E)-3-(4-Ethoxystyryl)-5-methoxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-Ethoxystyryl)-5-methoxy-4H-chromen-4-one is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a styryl group attached to the chromone core, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of (E)-3-(4-Ethoxystyryl)-5-methoxy-4H-chromen-4-one typically involves the reaction of 4-ethoxybenzaldehyde with 5-methoxy-4H-chromen-4-one under basic conditions to form the styryl derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, and the product is then purified by recrystallization or column chromatography.
Analyse Chemischer Reaktionen
(E)-3-(4-Ethoxystyryl)-5-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives like alcohols.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-Ethoxystyryl)-5-methoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound’s potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties, are of interest in biological research. It can be used in studies to understand its effects on different biological pathways.
Medicine: Due to its potential therapeutic properties, this compound is investigated for its use in drug development. It may serve as a lead compound for designing new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.
Wirkmechanismus
The mechanism of action of (E)-3-(4-Ethoxystyryl)-5-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The styryl group and chromone core can interact with enzymes, receptors, and other proteins, modulating their activity. For example, the compound may inhibit certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications.
Vergleich Mit ähnlichen Verbindungen
(E)-3-(4-Ethoxystyryl)-5-methoxy-4H-chromen-4-one can be compared with other similar compounds, such as:
(E)-3-(4-Hydroxystyryl)-5-methoxy-4H-chromen-4-one: This compound has a hydroxyl group instead of an ethoxy group, which can influence its solubility and reactivity.
(E)-3-(4-Methoxystyryl)-5-methoxy-4H-chromen-4-one: The presence of a methoxy group instead of an ethoxy group can affect the compound’s electronic properties and biological activities.
(E)-3-(4-Nitrostyryl)-5-methoxy-4H-chromen-4-one: The nitro group can significantly alter the compound’s reactivity and potential biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C20H18O4 |
---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
3-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-methoxychromen-4-one |
InChI |
InChI=1S/C20H18O4/c1-3-23-16-11-8-14(9-12-16)7-10-15-13-24-18-6-4-5-17(22-2)19(18)20(15)21/h4-13H,3H2,1-2H3/b10-7+ |
InChI-Schlüssel |
CHPFVRQUGXMKEB-JXMROGBWSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=COC3=C(C2=O)C(=CC=C3)OC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=CC2=COC3=C(C2=O)C(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.